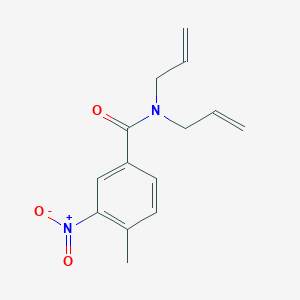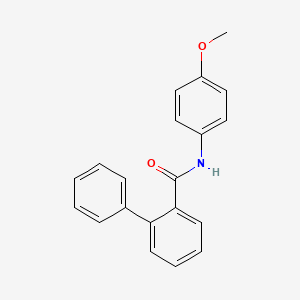![molecular formula C16H13ClF3NO2 B5729035 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as CFEB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which has implications for the treatment of various neurological disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. This compound has also been used in drug discovery efforts aimed at developing new treatments for various diseases.
Mécanisme D'action
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate. This results in downstream effects, including increased activation of intracellular signaling pathways and changes in gene expression. The exact mechanism by which this compound inhibits cancer cell growth is not yet fully understood, but it is thought to involve the induction of apoptosis and the inhibition of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In neuroscience, this compound has been found to enhance synaptic plasticity and improve cognitive function in animal models. In cancer research, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth. However, the effects of this compound on normal cells and tissues are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity for mGluR5, which allows for targeted modulation of this receptor without affecting other glutamate receptors. This compound also has a relatively long half-life, which allows for sustained effects over time. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of this compound. Another area of interest is the investigation of this compound's potential as an anticancer agent, including the identification of specific cancer types that are most sensitive to this compound treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in normal cells and tissues.
Méthodes De Synthèse
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-trifluoromethylbenzoyl chloride with 4-ethoxyaniline, followed by the addition of thionyl chloride and 3-chloroaniline. The final product is obtained through purification and recrystallization techniques.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-14-7-6-10(8-13(14)17)15(22)21-12-5-3-4-11(9-12)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFVBZVLICTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)



![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)

![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)